molecular formula C13H20N2S B11797118 2-(tert-Butylthio)-5-(pyrrolidin-2-yl)pyridine

2-(tert-Butylthio)-5-(pyrrolidin-2-yl)pyridine

Cat. No.: B11797118
M. Wt: 236.38 g/mol
InChI Key: WOSVIOKVCXISDO-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-(tert-Butylthio)-5-(pyrrolidin-2-yl)pyridine typically involves the introduction of the tert-butylthio group and the pyrrolidin-2-yl group onto the pyridine ring. One common method involves the reaction of 2-chloropyridine with tert-butylthiol in the presence of a base to form the tert-butylthio-substituted pyridine. This intermediate is then reacted with pyrrolidine under suitable conditions to yield the final product .

Industrial production methods may involve the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes .

Chemical Reactions Analysis

2-(tert-Butylthio)-5-(pyrrolidin-2-yl)pyridine can undergo various types of chemical reactions, including:

    Oxidation: The tert-butylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butylthio group can be replaced by other nucleophiles such as amines or alkoxides.

Common reagents and conditions used in these reactions include bases like sodium hydride, oxidizing agents like hydrogen peroxide, and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of 2-(tert-Butylthio)-5-(pyrrolidin-2-yl)pyridine involves its interaction with specific molecular targets and pathways. The tert-butylthio group and the pyrrolidin-2-yl group can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

2-(tert-Butylthio)-5-(pyrrolidin-2-yl)pyridine can be compared with other similar compounds, such as:

    2-(tert-Butylthio)-3-(pyrrolidin-2-yl)pyridine: This compound has a similar structure but with the pyrrolidin-2-yl group at the 3-position instead of the 5-position.

    2-(tert-Butylthio)-4-(pyrrolidin-2-yl)pyridine: Another similar compound with the pyrrolidin-2-yl group at the 4-position.

Properties

Molecular Formula

C13H20N2S

Molecular Weight

236.38 g/mol

IUPAC Name

2-tert-butylsulfanyl-5-pyrrolidin-2-ylpyridine

InChI

InChI=1S/C13H20N2S/c1-13(2,3)16-12-7-6-10(9-15-12)11-5-4-8-14-11/h6-7,9,11,14H,4-5,8H2,1-3H3

InChI Key

WOSVIOKVCXISDO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)SC1=NC=C(C=C1)C2CCCN2

Origin of Product

United States

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